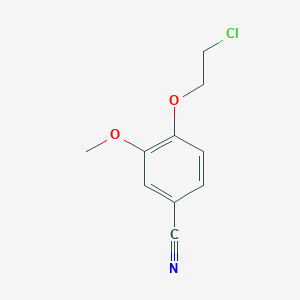

4-(2-Chloroethoxy)-3-methoxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

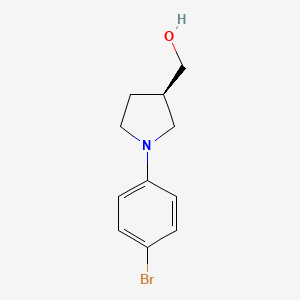

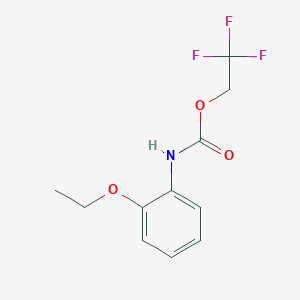

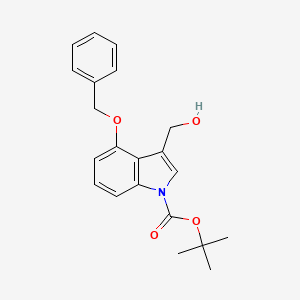

“4-(2-Chloroethoxy)-3-methoxybenzonitrile” is a chemical compound with the molecular formula C10H10ClNO2. It contains a benzonitrile group (a benzene ring attached to a nitrile group), an ether group (an oxygen atom connected to two carbon atoms), and a chloro group (a chlorine atom attached to a carbon atom) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzonitrile group, an ether group, and a chloro group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the nitrile, ether, and chloro groups. The nitrile group could undergo reactions such as hydrolysis, reduction, or addition. The ether group might participate in reactions such as cleavage under acidic conditions. The chloro group could be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and ether groups could enhance its solubility in polar solvents. The chloro group might make the compound more dense and increase its boiling point .Aplicaciones Científicas De Investigación

- Scientific Field: Organic Chemistry

- Application Summary: This compound is synthesized via the Vilsmeier-Haack reaction . It has been shown that variously substituted pyrazole derivatives can be transformed into condensed pyrazolo pyridines and pyrimidines through the Vilsmeier-Haack reaction .

- Methods of Application: The structure of this compound is elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .

- Results or Outcomes: The products of the Vilsmeier-Haack formylation reaction could be versatile scaffolds in the synthesis of materials for solar cells, organic light-emitting diodes, and natural products .

- Scientific Field: Carbohydrate Chemistry

- Application Summary: These compounds are synthesized in multigram scale starting from 4-hydroxybenzaldehyde and reagents with general formula Cl(CH2)nX . They can be used in carbohydrate chemistry to synthesize glycosides bearing “universal” 4-(ω-chloroalkoxy)phenyl aglycons .

- Methods of Application: The synthesis involves a two-step process yielding these compounds in >70% yields .

- Results or Outcomes: The compounds thus obtained can be used in carbohydrate chemistry to synthesize glycosides .

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

4-(2-Chloroethoxy)phenol and 4-(3-Chloropropoxy)phenol

- Scientific Field: Dye Chemistry

- Application Summary: This compound has been used in the preparation of cationic azo dyes .

- Methods of Application: The synthesis involves a nucleophilic substitution reaction with various amines .

- Results or Outcomes: The resulting dyes can be used in various applications, including textiles and plastics .

- Scientific Field: Organocatalysis

- Application Summary: This compound has been revealed to participate in an organocatalytic asymmetric direct cross-aldol reaction with aromatic aldehydes to yield chiral dioxanes and morpholines .

- Methods of Application: The reaction involves the use of an organocatalyst to promote the cross-aldol reaction .

- Results or Outcomes: The products of this reaction often possess various biological activities .

2-Amino-6-(2-chloroethoxy)benzothiazole

2-Chloroethoxyacetaldehyde

- 4-(2-Chloroethoxy)benzaldehyde

- Scientific Field: Chromatography or Mass Spectrometry

- Application Summary: This compound is used in the measuring apparatus needed for chromatography, or the proteins used to fulfill sample manipulation during mass spectrometry .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The outcomes of this application are not detailed in the source .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-chloroethoxy)-3-methoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNCKOFXAYAKES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloroethoxy)-3-methoxybenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1372694.png)

![5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1372698.png)

![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)

![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B1372711.png)